2-Bromo-1-(4-isothiocyanatophenyl)ethanone
Description
2-Bromo-1-(4-isothiocyanatophenyl)ethanone is a brominated acetophenone derivative featuring a bromo group at the α-position and an isothiocyanato (-N=C=S) substituent at the para position of the phenyl ring. These analogues are critical intermediates in pharmaceuticals, agrochemicals, and materials science due to their reactivity and versatility in substitution reactions .
Properties
IUPAC Name |
2-bromo-1-(4-isothiocyanatophenyl)ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6BrNOS/c10-5-9(12)7-1-3-8(4-2-7)11-6-13/h1-4H,5H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ITLAYLYFJAKRIH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)CBr)N=C=S | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6BrNOS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.12 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Bromo-1-(4-isothiocyanatophenyl)ethanone typically involves the bromination of 1-(4-isothiocyanatophenyl)ethanone. One common method is the use of ammonium bromide and oxone as reagents. The reaction is carried out under controlled conditions to ensure the selective bromination of the ethanone moiety .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Safety measures are crucial due to the handling of bromine and isothiocyanate groups .
Chemical Reactions Analysis
Types of Reactions: 2-Bromo-1-(4-isothiocyanatophenyl)ethanone undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by nucleophiles such as amines or thiols.
Addition Reactions: The isothiocyanate group can participate in addition reactions with nucleophiles, forming thiourea derivatives.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different products.
Common Reagents and Conditions:
Nucleophiles: Amines, thiols, and alcohols.
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Major Products:
Substitution Products: Amino or thiol derivatives.
Addition Products: Thiourea derivatives.
Oxidation Products: Corresponding ketones or carboxylic acids.
Scientific Research Applications
2-Bromo-1-(4-isothiocyanatophenyl)ethanone has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its reactive isothiocyanate group.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the synthesis of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 2-Bromo-1-(4-isothiocyanatophenyl)ethanone involves its reactive functional groups:
Isothiocyanate Group: Reacts with nucleophilic sites in biomolecules, leading to the formation of covalent bonds. This can result in the inhibition of enzyme activity or disruption of cellular processes.
Bromine Atom: Facilitates substitution reactions, allowing the compound to modify other molecules or participate in further chemical transformations
Comparison with Similar Compounds
Hydroxyl-Substituted Analogues
- 2-Bromo-1-(4-hydroxyphenyl)ethanone Synthesis: Prepared via bromination of 1-(4-hydroxyphenyl)ethanone using Br₂, yielding 64.7% with 90.2% purity . Applications: Key intermediate in adrenaline-type drugs . Reactivity: The hydroxyl group enhances solubility in polar solvents but reduces electrophilicity compared to the isothiocyanato group, limiting use in nucleophilic substitutions .
- Structure: Two hydroxyl groups increase hydrogen bonding, influencing crystal packing and stability .
Methoxy-Substituted Analogues
- 2-Bromo-1-(4-methoxyphenyl)ethanone Synthesis: Bromination of 1-(4-methoxyphenyl)ethanone in CHCl₃ yields 85% . Physical Properties: Crystallizes in a monoclinic system (melting point: 81–83°C) . Reactivity: Methoxy groups donate electron density, reducing α-bromo ketone reactivity compared to the electron-withdrawing isothiocyanato group .
Nitro-Substituted Analogues
- 2-Bromo-1-(4-nitrophenyl)ethanone Reactivity: Participates in SRN1 mechanisms with nitronate anions to form α,β-unsaturated ketones . Applications: Used to synthesize chalcone analogues, which have antimicrobial and anticancer properties .
Heterocyclic Analogues
- 2-Bromo-1-(4-imidazol-1-ylphenyl)ethanone Safety: Requires stringent handling (GHS hazard warnings) due to undefined toxicological profiles . Applications: Building block for heterocyclic compounds in medicinal chemistry .
- 2-Bromo-1-(5-methyl-3-phenylisoxazol-4-yl)ethanone Physical Properties: Molecular weight 280.12 g/mol; used in isoxazole-based drug discovery .
Multi-Halogenated Analogues
- 2-Bromo-1-(4-bromo-2-chloro-3-fluorophenyl)ethanone Synthesis: High purity (95%+) achieved via halogenation; used in biomedical research . Reactivity: Multiple halogens enhance electrophilicity but complicate regioselective substitutions .
Comparative Data Table
Key Contrasts with 2-Bromo-1-(4-isothiocyanatophenyl)ethanone
- Reactivity : The isothiocyanato group (-N=C=S) is a superior leaving group compared to -OH or -OCH₃, enabling efficient nucleophilic substitutions (e.g., with amines or thiols). This contrasts with nitro or methoxy analogues, which require harsher conditions for similar reactions .
- Safety : Isothiocyanates are typically more toxic than hydroxyl or methoxy derivatives, necessitating rigorous safety protocols absent in some analogues (e.g., dihydroxy variants) .
- Applications : While nitro and heterocyclic analogues are prioritized in drug discovery, isothiocyanato derivatives may excel in bioconjugation or polymer chemistry due to their reactive thiocyanate moiety .
Biological Activity
2-Bromo-1-(4-isothiocyanatophenyl)ethanone is an organic compound with significant potential in various biological applications. Its structure, characterized by a bromine atom and an isothiocyanate group, positions it as a valuable compound in medicinal chemistry, particularly for its anticancer and antimicrobial properties. This article provides a detailed overview of its biological activity, supported by data tables, case studies, and research findings.
- Molecular Formula : C9H6BrNOS
- Molecular Weight : 244.12 g/mol
- Functional Groups : Isothiocyanate (-N=C=S), Bromine (Br)
The biological activity of this compound primarily stems from its reactive isothiocyanate group. This group can form covalent bonds with nucleophilic sites in biomolecules, potentially inhibiting enzyme activity or disrupting cellular processes. The bromine atom facilitates substitution reactions, enhancing the compound's reactivity.
Anticancer Activity
Recent studies have demonstrated that this compound exhibits notable anticancer properties. The compound has been evaluated against various cancer cell lines, including:
- MCF-7 (Breast Cancer)
- HepG2 (Liver Cancer)
- PC-3 (Prostate Cancer)
In vitro assays revealed that the compound significantly inhibits cell proliferation, with IC50 values indicating its potency against these cancer cell lines.
Antimicrobial Activity
The compound has also been tested for antimicrobial properties against various bacterial strains. It showed significant activity against both Gram-positive and Gram-negative bacteria.
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Reference |
|---|---|---|
| Staphylococcus aureus | 32 µg/mL | |
| Escherichia coli | 64 µg/mL | |
| Pseudomonas aeruginosa | 128 µg/mL |
Case Studies
- Study on Anticancer Activity : A recent study investigated the effects of this compound on MCF-7 cells. The results indicated a dose-dependent inhibition of cell growth, suggesting that the compound may induce apoptosis through the activation of caspase pathways.
- Antimicrobial Efficacy : Another study focused on the antimicrobial potential of the compound against clinical isolates of bacteria. The findings demonstrated that the compound effectively inhibited bacterial growth, particularly in strains resistant to conventional antibiotics.
Q & A
Q. What are the recommended synthetic routes for 2-Bromo-1-(4-isothiocyanatophenyl)ethanone, and how can reaction yields be optimized?
A common method involves bromination of 1-(4-isothiocyanatophenyl)ethanone using bromine (Br₂) in chloroform (CHCl₃). For analogous bromoethanones, stoichiometric bromine addition (e.g., 1:1 molar ratio) under controlled conditions (30 minutes reaction time, NaHCO₃ wash for neutralization) achieves ~85% yield . Optimization may involve adjusting solvent polarity, temperature, or using catalytic additives. Note: The isothiocyanate group’s reactivity requires inert atmospheres to prevent side reactions.
Q. How should researchers characterize the purity and structural integrity of this compound?
Use a combination of:
- Melting point analysis : Compare observed values (e.g., ~128°C for structural analogs) with literature data .
- NMR spectroscopy : Confirm aromatic proton environments and bromine/ketone group positions. For example, in similar compounds, aromatic protons appear at δ 7.99–8.01 ppm (doublets) .
- Mass spectrometry : Verify molecular ion peaks (expected m/z ~259.04 g/mol for C₉H₅BrNO₂S) and fragmentation patterns .
Q. What safety protocols are critical when handling this compound?
- Personal Protective Equipment (PPE) : NIOSH/MSHA-approved respirators, chemical-resistant gloves (e.g., nitrile), and OSHA-compliant eye protection .
- Ventilation : Use fume hoods to mitigate inhalation risks, as brominated compounds often release toxic fumes .
- Storage : Store in airtight containers at –20°C under inert gas (e.g., N₂) to prevent degradation .
Advanced Research Questions
Q. How does the isothiocyanate group influence the compound’s reactivity in nucleophilic substitution reactions?
The isothiocyanate (–NCS) group is highly electrophilic, enabling conjugation with amines or thiols in bioconjugation applications. For example, it can react with lysine residues in proteins to form stable thiourea bonds. Kinetic studies on analogous compounds suggest reaction rates depend on pH (optimal ~7–9) and solvent polarity (e.g., DMF enhances nucleophilicity) . Competing reactions (e.g., hydrolysis of –NCS) must be controlled using anhydrous conditions .
Q. What strategies mitigate instability during long-term storage or experimental use?
- Stabilizers : Add desiccants (e.g., molecular sieves) to prevent moisture-induced hydrolysis .
- Light sensitivity : Store in amber vials to avoid photodegradation, as bromoethanones are prone to radical formation under UV light .
- Thermal stability : Differential Scanning Calorimetry (DSC) of analogs shows decomposition above 150°C; avoid prolonged heating .
Q. How can researchers resolve contradictions in reported spectroscopic data for this compound?
- Cross-validation : Compare IR spectra (e.g., C=O stretch ~1700 cm⁻¹, –NCS stretch ~2100 cm⁻¹) with computational simulations (DFT) .
- Crystallography : Single-crystal X-ray diffraction (e.g., space group P2₁/c for analogs) provides unambiguous bond-length/angle data . Discrepancies may arise from polymorphic forms or solvent inclusion .
Q. What are the applications of this compound in synthesizing heterocyclic scaffolds?
The bromo and isothiocyanate groups enable dual functionalization. Examples include:
- Thiadiazole synthesis : React with thiosemicarbazides to form 1,3,4-thiadiazole derivatives (e.g., 91% yield under refluxing ethanol) .
- Cross-coupling reactions : Suzuki-Miyaura coupling with aryl boronic acids to introduce biaryl motifs .
Methodological Considerations
Q. How to design experiments assessing the compound’s cytotoxicity or biological activity?
Q. What analytical techniques quantify trace impurities in synthesized batches?
- HPLC-PDA : Use C18 columns (acetonitrile/water gradient) to detect byproducts (e.g., unreacted starting material) .
- Elemental analysis : Verify Br and S content (±0.3% theoretical) to confirm stoichiometry .
Q. How to address discrepancies in melting points or spectral data across studies?
- Sample recrystallization : Repurify using solvents like diethyl ether or ethyl acetate to remove polymorphic contaminants .
- Collaborative validation : Share samples with independent labs for comparative analysis, particularly if regulatory compliance is critical .
Contradictions and Limitations in Current Evidence
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
